molecular formula C13H15Cl B2961290 1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane CAS No. 2287311-76-4

1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2961290
CAS No.: 2287311-76-4
M. Wt: 206.71
InChI Key: WXYJXIIXAGLBBQ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[111]pentane is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[111]pentane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction of suitable precursors.

    Introduction of the chloromethyl group: This step involves the chloromethylation of the bicyclo[1.1.1]pentane core using reagents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst.

    Attachment of the 3-methylphenyl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the chloromethylated bicyclo[1.1.1]pentane reacts with 3-methylbenzene in the presence of a strong acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Continuous flow reactors and advanced purification techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of corresponding hydrocarbons.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution Reactions: Products include azides, thiols, and amines.

    Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.

    Reduction Reactions: Products include alkanes and alkenes.

Scientific Research Applications

1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Medicinal Chemistry:

    Biological Studies: Used as a probe to study biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane depends on its specific application. In organic synthesis, it acts as a reactive intermediate. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    1-(Chloromethyl)bicyclo[1.1.1]pentane: Lacks the 3-methylphenyl group, making it less complex.

    3-(3-methylphenyl)bicyclo[1.1.1]pentane: Lacks the chloromethyl group, affecting its reactivity.

Uniqueness: 1-(Chloromethyl)-3-(3-methylphenyl)bicyclo[11

Properties

IUPAC Name

1-(chloromethyl)-3-(3-methylphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl/c1-10-3-2-4-11(5-10)13-6-12(7-13,8-13)9-14/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYJXIIXAGLBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C23CC(C2)(C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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